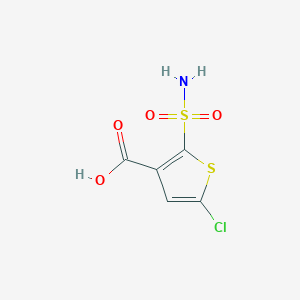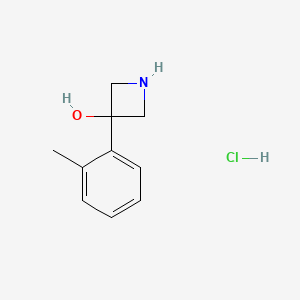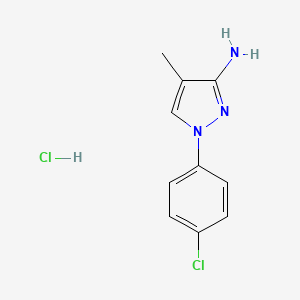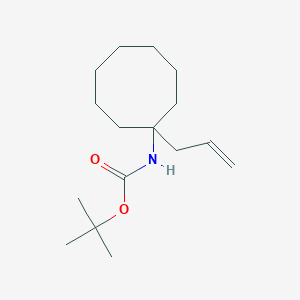![molecular formula C8H11Cl2F3N2O B1434129 {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride CAS No. 1427416-69-0](/img/structure/B1434129.png)
{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride
Descripción general
Descripción
“{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride” is an organic compound with the CAS Number: 1427416-69-0 . It has a molecular weight of 279.09 and its IUPAC name is 1-methyl-1-(4-(trifluoromethoxy)phenyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2O.2ClH/c1-13(12)6-2-4-7(5-3-6)14-8(9,10)11;;/h2-5H,12H2,1H3;2*1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Hydrazide–hydrazones are prominent in various bioactive molecules, exhibiting a broad spectrum of biological activities. Their antimicrobial properties are well-documented, with significant research dedicated to synthesizing and evaluating hydrazide–hydrazones for antibacterial, antitubercular, antifungal, and antiviral activities. This makes them potential candidates for developing new antimicrobial agents (Popiołek, 2016).
Cancer Research
Hydrazines and their derivatives have been evaluated for their carcinogenic actions in humans and animals. Some hydrazines are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. Their role in cancer development has been the subject of substantial research, indicating a positive correlation between hydrazine exposure and cancer development in some reports (Tóth, 1994).
Electrochemical Sensing
Graphene-based nanomaterials, combined with hydrazine compounds, have been explored for developing high-performance electrochemical sensors. These materials offer excellent electrocatalytic and electrochemical behavior towards the detection of hydrazines, showing potential for on-site and portable sensing applications (Singh et al., 2022).
Environmental Applications
The treatment of organic hazardous wastes, including hydrazine compounds, with ozone and ultraviolet radiation presents a method for reducing contaminants to non-toxic products. This approach is considered for waste waters contaminated by hydrazine propellants from space launch operations, demonstrating the application of hydrazines in environmental protection and pollution control (Judeikis & Hill, 1991).
Green Chemistry
Research into the green reduction of graphene oxide by plant extracts highlights an environmentally friendly alternative to traditional reducing agents like hydrazine. This approach aims to mitigate the health risks and environmental issues associated with hydrazine use in the synthesis process, promoting sustainable practices in material science (Ismail, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPPDCMQWIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)


![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)


![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)





